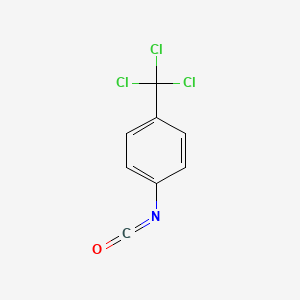

1-Isocyanato-4-(trichloromethyl)benzene

Description

1-Isocyanato-4-(trichloromethyl)benzene (CAS 58555-12-7) is a halogenated aromatic compound featuring an isocyanate (-NCO) group and a trichloromethylthio (-S-CCl₃) substituent on a benzene ring. Its molecular formula is C₈H₄Cl₃NOS, with a molecular weight of 300.55 g/mol . This compound is primarily used in specialized research applications, though its exact industrial uses are less documented compared to simpler isocyanates.

Properties

IUPAC Name |

1-isocyanato-4-(trichloromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl3NO/c9-8(10,11)6-1-3-7(4-2-6)12-5-13/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OETSPPVLTPINEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(Cl)(Cl)Cl)N=C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801278062 | |

| Record name | 1-Isocyanato-4-(trichloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801278062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

709-66-0 | |

| Record name | 1-Isocyanato-4-(trichloromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=709-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Isocyanato-4-(trichloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801278062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isocyanato-4-(trichloromethyl)benzene can be synthesized through the reaction of 4-(trichloromethyl)aniline with phosgene. The reaction typically proceeds as follows:

Step 1: 4-(trichloromethyl)aniline is dissolved in an inert solvent such as toluene.

Step 2: Phosgene is introduced into the solution under controlled temperature conditions.

Step 3: The reaction mixture is stirred until the formation of this compound is complete.

Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. Safety measures are crucial due to the use of phosgene, a highly toxic gas. The process is typically carried out in a closed system to prevent exposure and ensure the safety of workers.

Chemical Reactions Analysis

Types of Reactions: 1-Isocyanato-4-(trichloromethyl)benzene undergoes various chemical reactions, including:

Nucleophilic Addition: Reacts with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.

Substitution Reactions: The isocyanate group can be substituted by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Alcohols: React with the isocyanate group to form urethanes.

Amines: React with the isocyanate group to form ureas.

Catalysts: Catalysts such as tertiary amines or organometallic compounds can be used to enhance the reaction rates.

Major Products:

Urethanes: Formed from the reaction with alcohols.

Ureas: Formed from the reaction with amines.

Scientific Research Applications

1-Isocyanato-4-(trichloromethyl)benzene has several applications in scientific research, including:

Polymer Chemistry: Used as a building block in the synthesis of polyurethanes, which are widely used in coatings, adhesives, and foams.

Medicinal Chemistry: Investigated for its potential use in the development of pharmaceutical intermediates.

Material Science: Utilized in the production of specialty materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Isocyanato-4-(trichloromethyl)benzene involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic, making it reactive towards nucleophiles. This reactivity is exploited in various chemical reactions to form urethanes and ureas. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzene Ring

1-Isocyanato-4-(trifluoromethyl)benzene (CAS 1548-13-6)

- Molecular Formula: C₈H₄F₃NO

- Molecular Weight : 187.12 g/mol

- Key Differences : Replaces the trichloromethylthio group with a trifluoromethyl (-CF₃) group.

- Applications: Used in monitoring impurities in Leflunomide, an immunosuppressive drug. The electron-withdrawing -CF₃ group enhances stability and alters solubility compared to chlorinated analogs .

4-Chloro-2-fluoro-1-isocyanatobenzene (CAS 247092-09-7)

- Molecular Formula: C₇H₃ClFNO

- Molecular Weight : 175.56 g/mol

- Key Differences : Features chloro (-Cl) and fluoro (-F) substituents at positions 4 and 2, respectively.

- Applications: Serves as an intermediate in pharmaceuticals and agrochemicals.

1-Isocyanato-2-methyl-4-nitro-benzene

- Molecular Formula : C₈H₆N₂O₃

- Molecular Weight : 178.15 g/mol

- Key Differences: Contains a nitro (-NO₂) group (strong electron-withdrawing) and a methyl (-CH₃) group (electron-donating).

- Applications : Utilized in research for synthesizing dyes and polymers. The nitro group enhances reactivity in electrophilic aromatic substitution .

Functional Group Variations

Benzene, (trichloromethyl)- (CAS 98-07-7)

- Molecular Formula : C₇H₅Cl₃

- Molecular Weight : 195.5 g/mol

- Key Differences : Lacks the isocyanate group but retains the trichloromethyl (-CCl₃) substituent.

- Properties: Classified as a carcinogen (IARC Group 2A). The absence of -NCO reduces reactivity but increases volatility (boiling point: 220.6°C) .

4-Methoxyphenylisocyanate (CAS 5416-93-3)

- Molecular Formula: C₈H₇NO₂

- Molecular Weight : 149.15 g/mol

- Key Differences : Substitutes the trichloromethylthio group with a methoxy (-OCH₃) group.

- Applications : Used in polymer crosslinking. The electron-donating methoxy group decreases electrophilicity of the -NCO group compared to halogenated analogs .

Diisocyanates vs. Mono-isocyanates

4,4’-Methylene Diphenyl Diisocyanate (MDI) (CAS 101-68-8)

- Molecular Formula : C₁₅H₁₀N₂O₂

- Molecular Weight : 250.25 g/mol

- Key Differences : Contains two isocyanate groups, enabling polymerization (e.g., polyurethanes).

- Applications: Widely used in foams, adhesives, and elastomers. The dual -NCO groups provide crosslinking capability, unlike mono-isocyanates like 1-Isocyanato-4-(trichloromethyl)benzene .

Molecular Weight and Reactivity

Toxicity and Handling

- Chlorinated compounds (e.g., CAS 98-07-7) are associated with carcinogenicity and require stringent exposure controls. The addition of the isocyanate group in this compound introduces respiratory hazards, necessitating PPE and ventilation .

- Fluorinated analogs may pose fewer environmental persistence issues but still require careful handling due to -NCO reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.